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molecular formula C8H12N2 B102883 3-(Pyridin-2-yl)propan-1-amine CAS No. 15583-16-1

3-(Pyridin-2-yl)propan-1-amine

Cat. No. B102883
M. Wt: 136.19 g/mol
InChI Key: UGYRJDSEKCYZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849649B2

Procedure details

2-Vinyl pyridine (105 g) and acetic anhydride (204 g) were combined at room temperature, and a solution of KCN (130 g) in 250 ml of water was added dropwise to the stirring solution. The rate of addition was adjusted to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for 22 h, and the pH of the solution then adjusted to 8 with aqueous Na2CO3 solution. The mixture was extracted with DCM (600 ml), the extracts dried over MgSO4 and then evaporated to a brown oil. The oil was then vacuum distilled at approximately 0.6 mmHg pressure. The product distilled over as a clear oil at 100-107° C. in 56% yield. The oil of 2-(2-cyanoethyl)-pyridine (200 mg, 1.5 mmol) was taken up in 6 ml of EtOH and treated with 2 ml of 0.88NH3 solution and 50 mg of RaNi. The mixture was hydrogenated at 30 psi H2 pressure for 16 h, and was then filtered and evaporated to give the title product (ca. 200 mg) which was used with no further purification.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step Two
Name
Quantity
130 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Five
[Compound]
Name
0.88NH3
Quantity
2 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mg
Type
catalyst
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven
Yield
56%

Identifiers

REACTION_CXSMILES
C(C1C=CC=CN=1)=C.C(OC(=O)C)(=O)C.[C-]#N.[K+].C([O-])([O-])=O.[Na+].[Na+].[C:25]([CH2:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=1)#[N:26]>O.CCO.[Ni]>[N:30]1[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=1[CH2:28][CH2:27][CH2:25][NH2:26] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Two
Name
Quantity
204 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
130 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
200 mg
Type
reactant
Smiles
C(#N)CCC1=NC=CC=C1
Step Six
Name
0.88NH3
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
50 mg
Type
catalyst
Smiles
[Ni]
Step Seven
Name
Quantity
6 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at room temperature
ADDITION
Type
ADDITION
Details
The rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 22 h
Duration
22 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled at approximately 0.6 mmHg pressure
DISTILLATION
Type
DISTILLATION
Details
The product distilled over as a clear oil at 100-107° C. in 56% yield
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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